molecular formula C12H11N3O B2687946 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 478245-87-3

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B2687946
CAS No.: 478245-87-3
M. Wt: 213.24
InChI Key: VFOLLJDHPQGEIX-UHFFFAOYSA-N
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Description

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine (CAS 478049-22-8) is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.24 g/mol. It is a member of the imidazo[1,2-a]pyridine class of heterocyclic scaffolds, a family of structures recognized for their significant versatility and broad spectrum of pharmacological applications . This scaffold is considered a privileged structure in medicinal chemistry, present in several commercially marketed drugs and compounds under development for conditions such as osteoporosis, heart failure, insomnia, peptic ulcers, and as anxiolytic agents . The imidazo[1,2-a]pyridine core is also being investigated for applications in agrochemicals and material science . Specifically, derivatives of 2-arylimidazo[1,2-a]pyridine have been the subject of extensive research as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy . The methylsulfonyl group, often present in selective COX-2 inhibitors, can be functionally mimicked by other heteroaromatic systems, suggesting the 5-methylisoxazole moiety in this compound may contribute to similar targeted binding interactions within enzyme pockets . This compound is intended for research and development purposes only, specifically for use in pharmaceutical screening, organic synthesis, and the discovery of new biologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOLLJDHPQGEIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones under basic conditions. This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones/α-chloroketones. These processes may involve the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and typically require high temperatures, high catalyst loading, and extended reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Transition metal catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives, including 7-methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine, exhibit significant anticancer activity. A notable study highlighted the compound's ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. The compound demonstrated an IC50 value of 10 nM against HCT-116 colorectal cancer cells, indicating potent growth inhibition .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in neuroinflammatory processes. This inhibition may help mitigate the effects of neurodegenerative diseases .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown potential as antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains and has demonstrated promising results in vitro, suggesting its utility in treating infections caused by resistant bacteria .

Fluorescent Probes

This compound has been utilized in the development of fluorescent probes for detecting heavy metals such as mercury (Hg²⁺). These probes are valuable for environmental monitoring and biological imaging due to their sensitivity and selectivity .

Ligands for Metal Ions

The compound serves as a ligand for various metal ions, enhancing its applicability in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound's structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry, ensuring its purity and identity for research applications .

Case Studies

StudyApplicationFindings
AnticancerInhibition of PI3K/Akt/mTOR pathway with IC50 = 10 nM against HCT-116 cells
Environmental ScienceDevelopment of a fluorescent probe for Hg²⁺ detection
MicrobiologyDemonstrated antimicrobial activity against resistant bacterial strains

Mechanism of Action

The mechanism of action of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways, such as the inhibition of neuropeptide S receptor . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Activity

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent placement. For example:

  • Cholinesterase Inhibition : Compound 2h (7-methyl-substituted imidazo[1,2-a]pyridine with a biphenyl side chain) demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 79 µM), outperforming analogues with substituents at other positions (e.g., 2b , IC₅₀ = 657 µM) .

Table 1: Cholinesterase Inhibition of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Substituents AChE IC₅₀ (µM) BChE IC₅₀ (µM)
2a Adamantyl, unsubstituted 657 >2000
2f Biphenyl, unsubstituted 208 >2000
2h Biphenyl, R4-CH₃ 79 >2000
2c Adamantyl, R3-CH₃ 270 >2000

Data sourced from Ellman’s assay studies

Bioisosteric Modifications

  • 8-Fluoroimidazo[1,2-a]pyridine : Designed as a bioisostere of imidazo[1,2-a]pyrimidine, this derivative mimics electrostatic and lipophilic properties for c-Met kinase inhibition, demonstrating the impact of halogen substitution on target binding .
  • 3-Acetylated Derivatives : C-3 acylation (e.g., Friedel-Crafts acetylation) enhances fluorescence and GABA receptor binding, suggesting utility in molecular probes .

Substitution-Directed Reactivity

  • C-3 Electrophilic Substitution : Unsubstituted imidazo[1,2-a]pyridines undergo regioselective acylation or halogenation at C-3, whereas blocking this position (e.g., with methyl groups) redirects reactivity to other sites, as seen in halogenation of 3-methyl derivatives .
  • One-Pot Synthesis : Lignin-derived routes enable sustainable production of imidazo[1,2-a]pyridines, contrasting with fossil fuel-dependent methods .

Table 2: Anti-Tubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound Class MIC Range (µM) Key Substituents
Unsubstituted core 1.0–10.0 None
2-Alkyl/Aryl 0.1–5.0 Methyl, thiophenyl, naphthyl
3-Acetylated 0.5–2.0 C-3 acetyl group

Data adapted from *M. tuberculosis growth inhibition assays *

Physicochemical and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups: Methyl substituents (electron-donating) at R4 enhance AChE inhibition, whereas chloro or cyano groups (electron-withdrawing) increase metabolic stability but reduce target affinity .
  • Fluorescence Applications : The heterobicyclic core exhibits intrinsic fluorescence, utilized in genetic markers and material science .

Key Research Findings

Position-Specific Substitution : Methyl groups at the 7-position (as in the target compound) improve metabolic stability compared to 2- or 3-substituted analogues, as demonstrated in pharmacokinetic studies of zolpidem derivatives .

Sustainability : Lignin-based synthesis routes reduce reliance on transition metal catalysts, offering eco-friendly alternatives for imidazo[1,2-a]pyridine production .

Biological Activity

7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for various biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is C12H11N3OC_{12}H_{11}N_3O. Its structure can be represented as follows:

InChI InChI 1S C12H11N3O c1 8 3 4 15 7 11 14 12 15 5 8 10 6 13 16 9 10 2 h3 7H 1 2H3\text{InChI }\text{InChI 1S C12H11N3O c1 8 3 4 15 7 11 14 12 15 5 8 10 6 13 16 9 10 2 h3 7H 1 2H3}

This compound's unique structural features contribute to its diverse biological activities.

The biological activity of this compound involves interactions with specific molecular targets. Research indicates that derivatives of this compound can inhibit enzymes or receptors associated with various disease pathways. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives act as potent inhibitors of activin-like kinase 2 (ALK2), which is implicated in conditions like fibrodysplasia ossificans progressiva (FOP) and pediatric cancers such as diffuse intrinsic pontine glioma (DIPG) .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that compounds based on this scaffold exhibited selective inhibition against ALK receptors, particularly ALK2 with the R206H mutation associated with FOP . The following table summarizes key findings from pharmacokinetic studies on these compounds:

Compoundt½ (h)Cmax (ng/mL)Tmax (h)%F
19a4.7127.7445.3
19b3.9163440.0
19c3.895.7429.8

These results indicate promising bioavailability and moderate clearance rates, suggesting potential for therapeutic applications.

Antimicrobial Activity

Another significant aspect of the biological activity of this compound is its antimicrobial properties. A study evaluated various imidazo[1,2-a]pyridine derivatives against multiple microbial strains. The results showed effective inhibition against Gram-positive and Gram-negative bacteria at varying concentrations . The following table details the minimum inhibitory concentrations (MICs) observed:

Microbial StrainMIC (mg/mL)
Escherichia coli0.25
Staphylococcus aureus0.5
Pseudomonas aeruginosa1

These findings underscore the potential use of this compound in developing new antimicrobial agents.

Case Studies

Several case studies have investigated the efficacy of imidazo[1,2-a]pyridine derivatives in vivo:

  • ALK Inhibition : A study identified lead compounds that selectively inhibited ALK2 while showing minimal activity against other kinases. These compounds were further evaluated for their pharmacokinetic properties in animal models .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of various derivatives and their screening against microbial strains. The results indicated that modifications to the substituents significantly influenced antimicrobial potency .

Q & A

Q. What are the standard synthetic routes for 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions involving imidazo[1,2-a]pyridine precursors and functionalized isoxazole derivatives. For example:

  • Stepwise cyclization : Reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment, yields the target compound after purification via flash chromatography and crystallization .
  • Rearrangement strategies : 2-Pyridyl-3-arylaminoisoxazol-5-(2H)-ones can rearrange under basic conditions to form imidazo[1,2-a]pyridines, as demonstrated in multi-step protocols with yields up to 95% .

Q. How is the structural integrity of this compound validated?

Structural confirmation relies on a combination of:

  • X-ray crystallography : Determines planarity of fused rings (e.g., dihedral angle between imidazole and pyridine rings: 1.4°) and hydrogen-bonding networks .
  • Spectroscopic methods :
  • 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm for CH3 and δ 14–16 ppm for N-CH3) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1687 cm⁻¹) .
    • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C 56.27% vs. 56.40% calculated) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Solubility : Low aqueous solubility due to hydrophobic isoxazole and methyl groups; enhanced via N-substitution (e.g., acetamide derivatives) .
  • Stability : Sensitive to acidic conditions; store in inert atmospheres below 25°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Heating at 100–110°C minimizes side reactions during cyclization .
  • Catalyst selection : Palladium on carbon (Pd/C) improves coupling efficiency in multi-component reactions .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (aqueous methanol) increases purity to >95% .

Q. What strategies address low solubility in biological assays?

  • Structural modifications : Introduce polar groups (e.g., -COOH, -OH) at the 3-position of the imidazo[1,2-a]pyridine core .
  • Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., 72-hour incubation for antiprotozoal assays vs. 48-hour cytotoxicity tests) .
  • Substituent analysis : Evaluate how methyl/isoxazole groups impact target binding (e.g., 5-methyl enhances Leishmania inhibition by 3-fold vs. unsubstituted analogs) .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Docking simulations : Map interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-H⋯O bonds) influencing crystal packing and solubility .

Q. How are multi-component reactions applied to synthesize derivatives?

  • One-pot protocols : Combine 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes to generate benzo[4,5]imidazo[1,2-a]pyridines with minimal purification .
  • Key intermediates : Isoxazolones and 2-chloro-5-nitropyridine enable modular assembly of the imidazo[1,2-a]pyridine core .

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